molecular formula C21H21NO4S B13397880 Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13397880
M. Wt: 383.5 g/mol
InChI Key: AZIUCAWYSMPKQK-UHFFFAOYSA-N
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Description

Emergence in Beta-Lactam Structural Innovation

The discovery of benzylpenicillin in 1928 marked the dawn of β-lactam antibiotics, but the rapid evolution of bacterial resistance necessitated structural modifications to preserve efficacy. Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate emerged as part of a broader effort to stabilize the β-lactam ring against enzymatic hydrolysis. By incorporating a bicyclo[3.2.0]heptane system, researchers sought to impose conformational constraints that reduce β-lactamase recognition while maintaining transpeptidase inhibition.

Key innovations include:

  • Sulfur Oxidation State : The 4λ⁴-thia designation indicates a sulfoxide group, which enhances electronic delocalization within the β-lactam ring, thereby improving stability.
  • Bicyclic Framework : The fused bicyclo[3.2.0] system introduces steric hindrance, limiting access to hydrolytic enzymes while preserving affinity for penicillin-binding proteins.

Recent advances in transition-metal catalysis, such as palladium-mediated C–H activation, have enabled efficient synthesis of related bicyclic lactones, underscoring the compound’s relevance to modern methodologies.

Structural Feature Classical β-Lactams Modern Derivatives
Core Ring System Monocyclic β-lactam Bicyclo[3.2.0]heptane
Sulfur Functionality Thiazolidine (S⁰) 4λ⁴-Thia (sulfoxide, S⁴⁺)
Synthetic Accessibility Fermentation-based Transition-metal-catalyzed C–H activation

Properties

IUPAC Name

benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUCAWYSMPKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Formation

The synthesis generally begins with constructing the bicyclic core, which involves cyclization reactions of suitably functionalized precursors. The core structure, a 1-azabicyclo[3.2.0]heptane derivative, is typically formed via intramolecular cyclization of amino and thiol precursors under controlled conditions.

Introduction of the Benzhydryl Group

The benzhydryl moiety is introduced through nucleophilic substitution or alkylation reactions, often involving benzhydryl halides or benzhydryl derivatives reacting with the core structure. This step may require the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, under reflux conditions.

Incorporation of the 3,3-Dimethyl-4,7-Dioxo Functionalities

The 3,3-dimethyl substitution and the 4,7-dioxo groups are introduced via oxidation and methylation steps. Oxidation of suitable precursors (e.g., secondary alcohols or aldehydes) is achieved using oxidizing agents such as potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromium-based oxidants, under carefully controlled temperatures to prevent over-oxidation.

Formation of the Thia-Bridge

The sulfur atom is incorporated by cyclization involving sulfur donors like thiourea derivatives or thioesters. The reaction typically occurs under reflux in solvents like ethanol or acetic acid, with catalysts or acids to facilitate cyclization.

Final Esterification

The carboxylate functionality is introduced through esterification of the carboxylic acid intermediate, often using alcohols (e.g., phenol or benzyl alcohol) in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux.

Specific Reaction Conditions and Parameters

Step Reagents Solvent Temperature Duration Notes
Cyclization Amino precursor + thiol derivatives Ethanol or acetic acid Reflux (~80-100°C) 4-8 hours Catalysts may include acids or bases
Benzhydryl substitution Benzhydryl halide + core DMF or acetonitrile Reflux (~80°C) 12-24 hours Use of bases like K₂CO₃
Oxidation KMnO₄ or H₂O₂ Water or acetone 0-50°C 2-6 hours Controlled addition to prevent over-oxidation
Thia bridge formation Thiourea derivatives Ethanol Reflux 6-12 hours Acid catalysis enhances cyclization
Esterification Carboxylic acid + alcohol Toluene or benzene Reflux with acid catalyst 4-8 hours Removal of water to drive reaction

Industrial Production Considerations

In large-scale manufacturing, continuous flow reactors are employed to improve yield, safety, and reproducibility. Key features include:

  • Reactor Design: Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) facilitate controlled reaction environments.
  • Purification Techniques: Chromatography, crystallization, and solvent extraction are optimized for high throughput.
  • Quality Control: Rigorous monitoring of reaction parameters, purity, and yield via spectroscopic and chromatographic methods.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Reaction Type Conditions Yield Notes
Cyclization Amino precursor + thiol Ethanol Intramolecular cyclization Reflux (~80°C) ~75-85% Acid or base catalyzed
Benzhydryl addition Benzhydryl halide DMF Nucleophilic substitution Reflux (~80°C) ~70-80% Excess benzhydryl halide
Oxidation KMnO₄ Water/acetone Oxidation 0-50°C Variable Controlled addition prevents over-oxidation
Esterification Carboxylic acid + phenol Toluene Ester formation Reflux ~80% Water removal via azeotropic distillation

Research Findings and Literature Insights

  • Reaction Optimization: Studies indicate that controlling temperature and reagent stoichiometry is critical for maximizing yield and purity. For example, oxidation reactions require precise temperature control to prevent degradation of sensitive functional groups.
  • Catalysis: Acid catalysis significantly accelerates cyclization and esterification steps, improving overall efficiency.
  • Scale-Up: Industrial synthesis benefits from continuous flow techniques, which enhance safety and reproducibility, especially for oxidation and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Sulbactam and Derivatives

Parameter Target Compound Sulbactam [(2S,5R)-3,3-Dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid] Sulbactam Pivoxil
Sulfur Oxidation Sulfoxide (4λ⁴-thia) Sulfone (4λ⁶-thia, 4,4-dioxide) Sulfone (4λ⁶-thia)
Ketone Positions 4,7-dioxo 4,4,7-trioxo (includes sulfone) 4,4,7-trioxo
Ester Group Benzhydryl Free carboxylic acid Pivaloyloxymethyl (prodrug ester)
Molecular Weight ~383.46 g/mol (C₂₁H₂₁NO₄S) 233.2 g/mol (C₈H₁₁NO₅S) 406.47 g/mol (C₁₆H₂₂N₂O₇S)
Role Synthetic intermediate β-Lactamase inhibitor Prodrug of sulbactam
Key Feature Facilitates chlorination/rearrangement in antibiotic synthesis Irreversibly inhibits β-lactamases, enhancing antibiotic efficacy Improved oral bioavailability compared to sulbactam

Structural Implications :

  • The sulfoxide in the target compound reduces steric hindrance compared to sulbactam’s sulfone, making it more reactive in synthetic modifications .
  • The benzhydryl ester increases molecular weight and lipophilicity, whereas sulbactam pivoxil’s pivaloyloxymethyl ester enhances hydrolytic stability .

Iodomethyl Derivatives

Parameter Target Compound Iodomethylsulbactam [Iodomethyl (2S,5R)-3,3-Dimethyl-7-oxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-Dioxide]
Sulfur Oxidation Sulfoxide (4λ⁴) Sulfone (4λ⁶)
Ester Group Benzhydryl Iodomethyl
Molecular Weight ~383.46 g/mol 379.25 g/mol (C₉H₁₁INO₅S)
Role Synthetic intermediate Radiolabeled probe for studying β-lactamase interactions

Key Insight : The iodine atom in iodomethylsulbactam introduces steric bulk and enables tracking via isotopic labeling, contrasting with the target compound’s synthetic utility .

Ampicillin-Based Analogs

Parameter Target Compound Ampicillin Trihydrate [(2S,5R,6R)-6-[(2R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid]
Core Structure Bicyclo[3.2.0]heptane Bicyclo[3.2.0]heptane
Functional Groups 4,7-dioxo, sulfoxide, benzhydryl ester 7-oxo, free carboxylic acid, aminophenylacetyl side chain
Role Intermediate Broad-spectrum antibiotic
Bioactivity None (synthetic precursor) Inhibits bacterial cell wall synthesis

Comparison :

  • Ampicillin’s aminophenylacetyl side chain enables binding to penicillin-binding proteins (PBPs), absent in the target compound .
  • The target’s 4,7-dioxo groups may stabilize the β-lactam ring against enzymatic hydrolysis during synthesis .

Biological Activity

Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of bicyclic compounds characterized by a thiazolidine ring structure. Its molecular formula is C21H21NO4SC_{21}H_{21}NO_4S, and it has a molecular weight of approximately 383.46 g/mol. The specific stereochemistry of the compound plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC21H21NO4S
Molecular Weight383.46 g/mol
CAS Number76911-24-5
SolubilitySoluble in DMSO
Boiling PointNot specified

Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exhibits its biological effects primarily through the inhibition of beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics, thus the compound serves as a beta-lactamase inhibitor, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Antimicrobial Activity

While the compound itself has been noted to have weak antibacterial properties, its primary role is as an adjunct to existing antibiotics. In studies involving various bacterial strains, it has been shown to restore the activity of antibiotics like penicillin and cephalosporins when used in combination therapy .

Case Studies

  • Combination Therapy with Penicillin : A study demonstrated that the addition of Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate significantly increased the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to penicillin, highlighting its potential in treating resistant infections .
  • In Vivo Efficacy : In animal models, the compound was tested alongside various beta-lactam antibiotics against infections caused by Enterobacteriaceae. Results indicated a marked improvement in treatment outcomes when the compound was included in the regimen, suggesting its utility in clinical settings .

Safety and Toxicity

The safety profile of Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has been evaluated in preclinical studies. It exhibited low toxicity levels at therapeutic doses, making it a promising candidate for further development in antibiotic therapy .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves Diels–Alder reactions or coupling strategies using intermediates like benzyl esters (e.g., benzyl 2-acetoxy-1-azabicyclo derivatives). Optimize yields by adjusting solvents (e.g., dichloromethane for stepwise oxidation) and reaction times (e.g., 24 hours for high-yield dihydroxylation). Purification via column chromatography or recrystallization is critical for isolating solid products .

Q. Which spectroscopic techniques are essential for characterizing the compound’s stereochemistry and functional groups?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, δH) is indispensable for confirming stereochemical configurations (e.g., 2S,5R,6R), while infrared spectroscopy (IR, νmax) identifies carbonyl (C=O) and amide (N–H) groups. Mass spectrometry (m/z) validates molecular weight, especially for intermediates like benzyl 2,5-bis(tert-butyldimethylsilyloxy) derivatives .

Q. How can solubility challenges in polar/nonpolar solvents be addressed during formulation?

  • Methodological Answer : Solubility data (e.g., in acetone, methanol, or chloroform) indicate that co-solvents like water–acetone mixtures enhance dissolution. Pre-formulation studies should prioritize solvent polarity matching, guided by Hansen solubility parameters .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bicyclic core for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce azide groups via diazo transfer reactions (e.g., using ethyl 2-acetoxy derivatives) to enable click chemistry. Protect reactive amines with tert-butyldimethylsilyl (TBDMS) groups during multi-step syntheses. Coupling agents like EDC/DCC facilitate amide bond formation with amino-thiadiazole or phenylacetyl moieties .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies in antimicrobial efficacy may arise from stereochemical impurities. Validate purity via HPLC (≥95%) and compare against pharmacopeial standards (e.g., USP monographs for ampicillin derivatives). Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .

Q. What computational approaches predict the compound’s reactivity in aqueous vs. non-aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations model hydrolysis susceptibility of the β-lactam ring. Solvent-accessible surface area (SASA) calculations predict stability in hydrophobic matrices. Pair with experimental LogP values (e.g., 1.2–1.5) to correlate partitioning behavior .

Data-Driven Research Design

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies at pH 1–9 (HCl/NaOH buffers) and 40–60°C. Monitor β-lactam ring integrity via UV-Vis (λmax ~260 nm) and quantify degradation products (e.g., penicilloic acid) using LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What methodologies resolve crystallographic ambiguities in polymorph screening?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation resolves lattice energies and hydrogen-bonding networks. Compare with powder XRD patterns to identify dominant polymorphs. Use differential scanning calorimetry (DSC) to detect phase transitions .

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